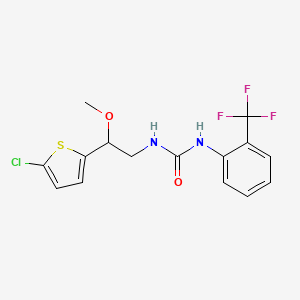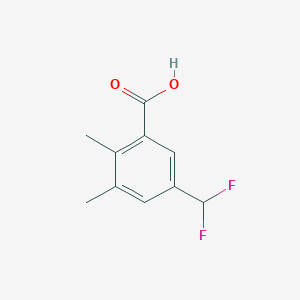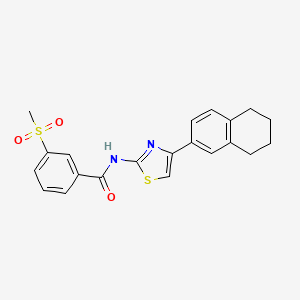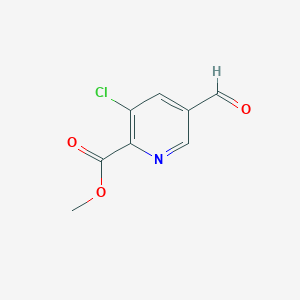![molecular formula C17H15NO5 B2866462 Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate CAS No. 887357-29-1](/img/structure/B2866462.png)
Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a formyl group, and an acetylamino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-formylphenol with acetic anhydride to form 3-formylphenoxyacetate. This intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-[[2-(3-carboxyphenoxy)acetyl]amino]benzoic acid.
Reduction: 4-[[2-(3-hydroxyphenoxy)acetyl]amino]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The acetylamino linkage may also play a role in binding to specific receptors, influencing cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
- Methyl 4-(2-formylphenoxy)benzoate
- N-Ethyl-2-(4-formylphenoxy)acetamide
- 2-(3-Formylphenoxy)acetamide
- N,N-Diethyl-2-(4-formylphenoxy)acetamide
Uniqueness
Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-17(21)13-5-7-14(8-6-13)18-16(20)11-23-15-4-2-3-12(9-15)10-19/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNSSDDOYCPZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2866381.png)
![N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2866382.png)
![N-(2,4-difluorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2866386.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride](/img/structure/B2866388.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2866389.png)


![4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione](/img/structure/B2866393.png)
![5-Bromo-2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2866396.png)
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B2866398.png)
![3,4,5-trimethoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2866399.png)


![Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride](/img/structure/B2866402.png)
